molecular formula C10H13BO2 B2491980 5-Cyclopropyl-2-methylphenylboronic acid CAS No. 2225169-28-6

5-Cyclopropyl-2-methylphenylboronic acid

Cat. No. B2491980
CAS RN: 2225169-28-6
M. Wt: 176.02
InChI Key: VQIOESJDSBUVSQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methylphenylboronic acid is a boronic acid derivative with a cyclopropyl and a methyl group attached to a phenyl ring. Boronic acids are known for their versatile role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl compounds. Although specific information on this compound is limited, related compounds have been synthesized and studied for their reactivity and properties.

Synthesis Analysis

The synthesis of cyclopropylboronic acids typically involves the transformation of cyclopropane derivatives into boronic acids or their esters. For example, cyclopropylboronic esters can be synthesized by direct hydroboration of alkynes using chiral dioxaborolane, followed by cyclopropanation and subsequent conversion to boronic acids (Luithle & Pietruszka, 1999). This methodology highlights the general approach to synthesizing cyclopropyl-containing boronic acids.

Molecular Structure Analysis

The molecular structure of cyclopropylboronic acids, including this compound, is characterized by X-ray crystallography in some studies. For instance, the trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester's structure was confirmed through X-ray study, demonstrating the importance of structural analysis in confirming stereochemistry around the cyclopropyl ring (Duncton & Singh, 2013).

Chemical Reactions and Properties

Cyclopropylboronic acids participate in various chemical reactions, notably in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of complex organic structures by coupling boronic acids with halides or pseudohalides under catalytic conditions. For example, the Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes highlight the versatility of boronic acids in forming cycloadducts and other cyclic structures (Miura & Murakami, 2005).

Physical Properties Analysis

The physical properties of boronic acids, such as solubility, melting point, and boiling point, are essential for their handling and application in chemical syntheses. While specific data on this compound might not be readily available, similar compounds exhibit properties that make them suitable for various organic reactions.

Chemical Properties Analysis

Boronic acids like this compound exhibit unique chemical properties, including their ability to form reversible covalent complexes with diols and amino acids. This property is exploited in sensors, separation techniques, and catalysis. Furthermore, their stability under various conditions and reactivity towards different organic substrates make them invaluable in organic synthesis (Hartmann et al., 1994).

Scientific Research Applications

Cyclopropylboronic Acid Derivatives in Synthesis

The utilization of 5-Cyclopropyl-2-methylphenylboronic acid and its derivatives in chemical synthesis has been widely documented. The synthesis of trans-2-(trifluoromethyl)cyclopropanes through Suzuki reactions using cyclopropylboronic acid derivatives demonstrates the compound's versatility in forming complex structures (Duncton & Singh, 2013). Additionally, cyclopropylboronic acid esters have been prepared through carbene or carbenoid cycloaddition to 1-alkenylboronic acid esters, showcasing the compound's applicability in generating structurally diverse molecules (Fontani et al., 1991).

Biological Activity and Medicinal Chemistry

Cyclopropyl Analogues in Medicinal Chemistry

Cyclopropyl analogues, including those related to this compound, have been studied for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, displaying the therapeutic potential of such compounds (Dappen et al., 1991). Additionally, the synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles highlight the antioxidant properties of cyclopropyl-containing compounds (Ghanbari Pirbasti et al., 2016).

Biochemical Applications

Cyclopropyl Compounds in Biochemical Research

Cyclopropyl-containing compounds like this compound have been implicated in various biochemical applications. S-adenosylmethionine (SAM), for example, uses cyclopropyl groups in its synthesis, demonstrating the broad biochemical applicability of cyclopropyl derivatives (Fontecave et al., 2004). The diversity in the application of these compounds ranges from synthetic chemistry to potential therapeutic uses and biochemical research.

Mechanism of Action

Target of Action

The primary target of 5-Cyclopropyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is crucial in various fields of chemistry .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which is of great importance in pharmaceutical and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Safety and Hazards

According to the safety data sheet, 5-Cyclopropyl-2-methylphenylboronic acid should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought .

Future Directions

Boronic acids and their esters, including 5-Cyclopropyl-2-methylphenylboronic acid, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new synthesis methods and applications for these compounds .

properties

IUPAC Name

(5-cyclopropyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIOESJDSBUVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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